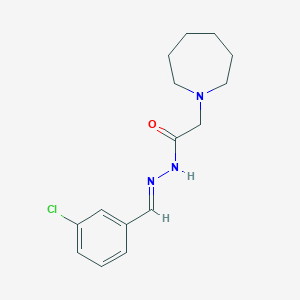
2-(1-azepanyl)-N'-(3-chlorobenzylidene)acetohydrazide
Overview
Description
2-(1-azepanyl)-N'-(3-chlorobenzylidene)acetohydrazide, also known as ACBA, is a chemical compound that has gained attention in scientific research due to its potential pharmaceutical applications. ACBA belongs to the class of hydrazide-hydrazone derivatives and has shown promising results in various studies.
Mechanism of Action
The mechanism of action of 2-(1-azepanyl)-N'-(3-chlorobenzylidene)acetohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, 2-(1-azepanyl)-N'-(3-chlorobenzylidene)acetohydrazide induces apoptosis by activating caspase-3 and caspase-9 and inhibiting Bcl-2 expression. In inflammation, 2-(1-azepanyl)-N'-(3-chlorobenzylidene)acetohydrazide inhibits the production of inflammatory cytokines such as TNF-α and IL-6 by suppressing the NF-κB signaling pathway. 2-(1-azepanyl)-N'-(3-chlorobenzylidene)acetohydrazide's antimicrobial activity is thought to be due to its ability to disrupt bacterial and fungal cell membranes.
Biochemical and Physiological Effects:
2-(1-azepanyl)-N'-(3-chlorobenzylidene)acetohydrazide has been shown to have various biochemical and physiological effects. In cancer cells, 2-(1-azepanyl)-N'-(3-chlorobenzylidene)acetohydrazide induces DNA damage, inhibits cell cycle progression, and reduces the expression of anti-apoptotic proteins. In inflammation, 2-(1-azepanyl)-N'-(3-chlorobenzylidene)acetohydrazide reduces the production of reactive oxygen species and inhibits the activation of macrophages. 2-(1-azepanyl)-N'-(3-chlorobenzylidene)acetohydrazide's antimicrobial activity is thought to be due to its ability to disrupt bacterial and fungal cell membranes, leading to cell death.
Advantages and Limitations for Lab Experiments
2-(1-azepanyl)-N'-(3-chlorobenzylidene)acetohydrazide has several advantages for lab experiments, including its low cost and simple synthesis method. 2-(1-azepanyl)-N'-(3-chlorobenzylidene)acetohydrazide is also stable under various conditions, making it suitable for long-term storage. However, 2-(1-azepanyl)-N'-(3-chlorobenzylidene)acetohydrazide's solubility in water is limited, which can make it challenging to use in some experiments. Additionally, 2-(1-azepanyl)-N'-(3-chlorobenzylidene)acetohydrazide's mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
For 2-(1-azepanyl)-N'-(3-chlorobenzylidene)acetohydrazide research include further studies on its potential as a combination therapy, its use in other inflammatory diseases, and its potential as a new antibiotic.
Scientific Research Applications
2-(1-azepanyl)-N'-(3-chlorobenzylidene)acetohydrazide has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and microbial infections. In cancer research, 2-(1-azepanyl)-N'-(3-chlorobenzylidene)acetohydrazide has shown promising results as an anti-tumor agent by inducing apoptosis and inhibiting cell proliferation. 2-(1-azepanyl)-N'-(3-chlorobenzylidene)acetohydrazide has also been studied for its anti-inflammatory properties, which could be useful in treating diseases such as rheumatoid arthritis. Additionally, 2-(1-azepanyl)-N'-(3-chlorobenzylidene)acetohydrazide has demonstrated antimicrobial activity against various bacteria and fungi, making it a potential candidate for developing new antibiotics.
properties
IUPAC Name |
2-(azepan-1-yl)-N-[(E)-(3-chlorophenyl)methylideneamino]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O/c16-14-7-5-6-13(10-14)11-17-18-15(20)12-19-8-3-1-2-4-9-19/h5-7,10-11H,1-4,8-9,12H2,(H,18,20)/b17-11+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCJYBWVIBPLBNP-GZTJUZNOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC(=O)NN=CC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCN(CC1)CC(=O)N/N=C/C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-azepanyl)-N'-(3-chlorobenzylidene)acetohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



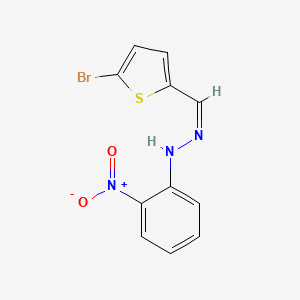
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-1-propyl-N-(tetrahydro-2-furanylmethyl)-4-piperidinamine](/img/structure/B3836297.png)
![N-({1-[(4-ethyl-2-methyl-1,3-thiazol-5-yl)methyl]-1,2,5,6-tetrahydropyridin-3-yl}methyl)acetamide](/img/structure/B3836305.png)
![N-[4-(acetylamino)phenyl]-2-chloro-5-nitrobenzamide](/img/structure/B3836313.png)
![(3,5-diisopropyl-1H-[1,3]oxazolo[3,4-c][1,3]oxazol-7a(7H)-yl)methanol](/img/structure/B3836321.png)
![2,3a-diethyl 5-methyl 3-(2-oxopropyl)tetrahydro-3aH-isoxazolo[2,3-b]isoxazole-2,3a,5-tricarboxylate](/img/structure/B3836325.png)
![3,5-dibromo-N'-[4-(diethylamino)benzylidene]-2-hydroxybenzohydrazide](/img/structure/B3836328.png)
![2-amino-4-(2,4-dimethoxy-3-methylphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B3836330.png)
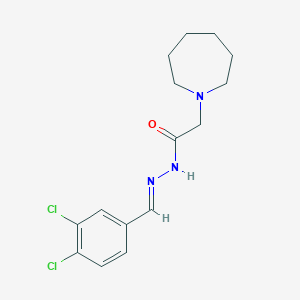
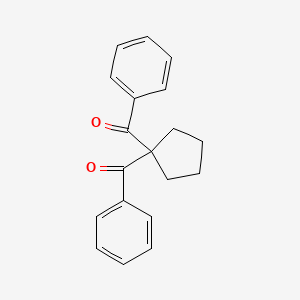
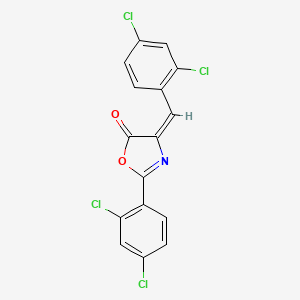
![2-[4-(4-fluorophenyl)-1-piperazinyl]acetohydrazide](/img/structure/B3836367.png)

![methyl 4-[({3-[methyl(2-phenylethyl)amino]-1-piperidinyl}carbonyl)amino]benzoate](/img/structure/B3836383.png)